molecular formula C22H45IN2 B12598337 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 887122-14-7

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B12598337
CAS No.: 887122-14-7
M. Wt: 464.5 g/mol
InChI Key: ZCMOLECLSQSCEA-UHFFFAOYSA-N
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Description

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound belonging to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with octadecyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 1-Methylimidazole and octadecyl iodide.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 1-methylimidazole is dissolved in the solvent, and octadecyl iodide is added dropwise. The mixture is then heated to promote the alkylation reaction.

    Isolation: After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion. Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, often using reagents such as hydrogen peroxide or sodium borohydride.

    Complex Formation: The compound can form complexes with metal ions, which can be utilized in catalysis and material science.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkylated imidazole derivatives.

Scientific Research Applications

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other imidazole derivatives and as a ligand in coordination chemistry.

    Biology: The compound’s amphiphilic nature makes it useful in the study of membrane interactions and as a surfactant in biochemical assays.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial membranes.

    Industry: It is employed in the formulation of specialty chemicals, including surfactants and emulsifiers.

Mechanism of Action

The mechanism by which 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide exerts its effects is primarily related to its amphiphilic structure. The long hydrophobic octadecyl chain interacts with lipid membranes, while the hydrophilic imidazolium headgroup can engage in ionic interactions. This dual nature allows the compound to integrate into and disrupt biological membranes, leading to antimicrobial activity.

Comparison with Similar Compounds

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazole derivatives, such as:

    1-Methyl-3-propylimidazolium iodide: Similar in structure but with a shorter alkyl chain, leading to different solubility and interaction properties.

    1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains bulkier substituents, affecting its steric and electronic properties.

    3,3′-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: Features a bis-imidazolium structure, providing unique coordination chemistry applications.

The uniqueness of this compound lies in its long alkyl chain, which imparts specific amphiphilic properties not found in shorter-chain or bulkier imidazole derivatives.

Properties

CAS No.

887122-14-7

Molecular Formula

C22H45IN2

Molecular Weight

464.5 g/mol

IUPAC Name

1-methyl-3-octadecyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C22H44N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;/h20-21H,3-19,22H2,1-2H3;1H

InChI Key

ZCMOLECLSQSCEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[I-]

Origin of Product

United States

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